2-(4-bromophenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an oxoethyl group, and a benzoate ester linked to a tetrahydroanthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with a benzoate derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The bromophenyl group may enhance the compound’s binding affinity to its target, while the oxoethyl and benzoate groups contribute to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)oxazole-2-propionic acid
- 2-(4-bromophenyl)-1,3-dioxolane
- 5,10,15,20-tetrakis(4-bromophenyl)porphyrin
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate stands out due to its complex structure, which combines multiple functional groups, enhancing its versatility in various chemical reactions and applications. Its unique combination of bromophenyl, oxoethyl, and benzoate groups provides distinct chemical and biological properties that are not commonly found in simpler analogs .
Properties
Molecular Formula |
C33H22BrNO5 |
---|---|
Molecular Weight |
592.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C33H22BrNO5/c34-20-14-12-18(13-15-20)26(36)17-40-33(39)19-6-5-7-21(16-19)35-31(37)29-27-22-8-1-2-9-23(22)28(30(29)32(35)38)25-11-4-3-10-24(25)27/h1-16,27-30H,17H2 |
InChI Key |
WYLWVUVKMDXOBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=CC(=C6)C(=O)OCC(=O)C7=CC=C(C=C7)Br |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=CC(=C6)C(=O)OCC(=O)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
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